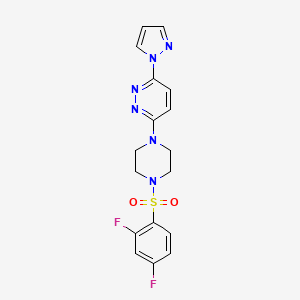
3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
Description
Propriétés
IUPAC Name |
3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O2S/c18-13-2-3-15(14(19)12-13)28(26,27)24-10-8-23(9-11-24)16-4-5-17(22-21-16)25-7-1-6-20-25/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBBDIONLJYKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Activité Biologique
3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS No. 1021035-98-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 430.5 g/mol. The structural features include a piperazine moiety, a difluorophenyl sulfonyl group, and a pyrazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 1021035-98-2 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including compounds structurally related to the target compound. Research indicates that pyrazole derivatives exhibit significant activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance, some derivatives have shown inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in several cancers .
Antimicrobial Properties
Pyrazole-based compounds have been reported to possess notable antimicrobial properties. A study demonstrated that certain pyrazole carboxamides exhibited antifungal activity against specific strains, suggesting that the pyrazole structure contributes to antimicrobial efficacy . This may extend to the target compound, warranting further investigation into its potential as an antimicrobial agent.
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory effects through the modulation of inflammatory pathways. The inhibition of pro-inflammatory cytokines and enzymes has been observed in various studies involving pyrazole derivatives . This suggests that the target compound might also exhibit anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its unique structural components:
- Piperazine Ring : Known for enhancing solubility and bioavailability.
- Difluorophenyl Group : Contributes to lipophilicity and potentially increases binding affinity to biological targets.
- Pyrazole Moiety : Associated with diverse biological activities including antitumor and anti-inflammatory effects.
Case Studies
- Antitumor Synergy : A study evaluated the combination of pyrazole derivatives with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a synergistic effect leading to enhanced cytotoxicity compared to doxorubicin alone .
- Antimicrobial Efficacy : Research on synthesized pyrazoles demonstrated significant antifungal activity against strains like Botrytis cinerea and Fusarium solani, supporting the notion that similar compounds could be effective against microbial infections .
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations
Piperazine Substituent Effects: Electron-Withdrawing Groups (Target Compound): The 2,4-difluorophenylsulfonyl group enhances metabolic stability and may improve binding affinity to electron-deficient targets. This contrasts with the electron-donating 4-ethoxyphenylsulfonyl group in , which could alter receptor interactions. Sulfonyl vs. Non-Sulfonyl: The unsubstituted piperazine in lacks the sulfonyl group, resulting in lower molecular weight and reduced polarity, which may limit target selectivity.
Pyridazine Substituent Effects :
- Methylpyrazole () : The 3-methyl group increases lipophilicity but may sterically hinder interactions with flat binding pockets.
- Trimethylpyrazole () : The bulky 3,4,5-trimethyl substitution likely reduces solubility, contrasting with the target compound’s unsubstituted pyrazole, which balances solubility and binding.
The sulfonyl group in the target may further enhance pharmacokinetic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


